N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylheptanamide
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Overview
Description
N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylheptanamide is a synthetic compound that belongs to the class of tetrahydroquinoline derivatives. These compounds are known for their diverse biological activities and have garnered significant attention in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylheptanamide typically involves the following steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
N-Alkylation: The tetrahydroquinoline core is then alkylated with a suitable alkyl halide to introduce the heptanamide side chain.
N-Phenylation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylheptanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylheptanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylheptanamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)hydroxylamine
- N-(4-chlorophenyl)-N-((2R,4S)-1-(4-(dimethylamino)benzoyl)-7-(2-hydroxy-2-methylpropoxy)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)acetamide
Uniqueness
N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylheptanamide stands out due to its unique combination of the tetrahydroquinoline core with a heptanamide side chain and a phenyl group. This structural arrangement imparts distinct biological activities and chemical properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C23H30N2O |
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Molecular Weight |
350.5 g/mol |
IUPAC Name |
N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylheptanamide |
InChI |
InChI=1S/C23H30N2O/c1-3-4-5-9-16-23(26)25(19-12-7-6-8-13-19)22-17-18(2)24-21-15-11-10-14-20(21)22/h6-8,10-15,18,22,24H,3-5,9,16-17H2,1-2H3 |
InChI Key |
UOZNFQGLDVSMHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)N(C1CC(NC2=CC=CC=C12)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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